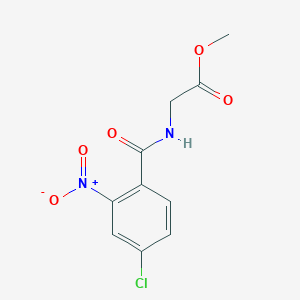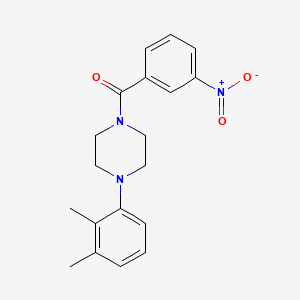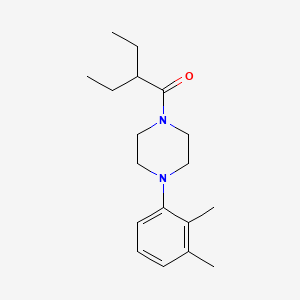
N-cycloheptyl-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-3-cyclohexylpropanamide, also known as CPP-115, is a compound that has been researched for its potential therapeutic properties. It is a derivative of vigabatrin, an antiepileptic drug, and has been studied for its ability to modulate the activity of the enzyme GABA aminotransferase (GABA-AT).
Scientific Research Applications
N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming and anti-anxiety effect. N-cycloheptyl-3-cyclohexylpropanamide has also been studied for its potential use in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, N-cycloheptyl-3-cyclohexylpropanamide has been studied for its potential use in the treatment of epilepsy, as it has been shown to reduce seizures in animal models.
Mechanism of Action
N-cycloheptyl-3-cyclohexylpropanamide works by inhibiting the activity of GABA-AT, an enzyme that breaks down the neurotransmitter GABA. By inhibiting GABA-AT, N-cycloheptyl-3-cyclohexylpropanamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect. Additionally, increased GABA levels can help to reduce seizure activity and may have potential therapeutic applications in the treatment of other neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-cycloheptyl-3-cyclohexylpropanamide has been shown to increase GABA levels in the brain, which can have a variety of biochemical and physiological effects. Increased GABA levels can have a calming and anti-anxiety effect, and may also help to reduce seizure activity. Additionally, N-cycloheptyl-3-cyclohexylpropanamide has been shown to decrease cocaine self-administration in animal models, suggesting that it may have potential therapeutic applications in the treatment of cocaine addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-3-cyclohexylpropanamide is that it has been shown to be relatively safe and well-tolerated in animal models. Additionally, it has been shown to be effective at increasing GABA levels in the brain and reducing seizure activity. However, one limitation of N-cycloheptyl-3-cyclohexylpropanamide is that its synthesis method is relatively complex and yields are relatively low, which can make it difficult to produce in large quantities for research purposes.
Future Directions
There are several potential future directions for research on N-cycloheptyl-3-cyclohexylpropanamide. One area of research could focus on its potential therapeutic applications in the treatment of cocaine addiction, as it has been shown to decrease cocaine self-administration in animal models. Additionally, further research could explore its potential use in the treatment of other neurological and psychiatric disorders, such as anxiety and depression. Finally, future research could focus on developing more efficient synthesis methods for N-cycloheptyl-3-cyclohexylpropanamide, which could make it easier to produce in larger quantities for research purposes.
Synthesis Methods
The synthesis of N-cycloheptyl-3-cyclohexylpropanamide involves the reaction of vigabatrin with cycloheptyl bromide and sodium hydride in dimethylformamide. The resulting product is then reacted with cyclohexylmagnesium bromide in tetrahydrofuran to produce N-cycloheptyl-3-cyclohexylpropanamide. The yield of this synthesis method is approximately 25%.
properties
IUPAC Name |
N-cycloheptyl-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h14-15H,1-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKSNJLUJEXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7013080 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)




![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)


![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
